methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
CAS No.: 1093072-92-4
Cat. No.: VC8392534
Molecular Formula: C17H25NO4
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093072-92-4 |
|---|---|
| Molecular Formula | C17H25NO4 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C17H25NO4/c1-22-15(20)14-5-13(19)9-18(14)16(21)17-6-10-2-11(7-17)4-12(3-10)8-17/h10-14,19H,2-9H2,1H3/t10?,11?,12?,13-,14+,17?/m1/s1 |
| Standard InChI Key | XZQPYCYGHNQRTE-BBFKJOKFSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@H](CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |
| SMILES | COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |
| Canonical SMILES | COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound features a bicyclic adamantane core (C₁₀H₁₅) covalently linked via a carbonyl group to a pyrrolidine ring (C₄H₇NO₂). Critical stereochemical elements include:
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(2S,4R) configuration at the pyrrolidine ring, ensuring specific three-dimensional orientation of functional groups.
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Hydroxyl group at the 4-position of pyrrolidine, enabling hydrogen bonding interactions.
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Methyl ester at the 2-position, influencing solubility and metabolic stability .
The adamantane moiety contributes exceptional rigidity and lipophilicity, while the pyrrolidine ring introduces conformational flexibility and polar functionality. This duality makes the compound a valuable scaffold for probing structure-activity relationships in medicinal chemistry.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (2S,4R)-1-(adamantane-1-carbonyl)-4-hydroxypyrrolidine-2-carboxylate | |
| Molecular Formula | C₁₇H₂₅NO₄ | |
| Molecular Weight | 307.4 g/mol | |
| Canonical SMILES | COC(=O)C1CC(CN1C(=O)C23CC4CC(C2)CC(C4)C3)O | |
| PubChem CID | 8083123 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic transformations:
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Adamantane Functionalization: Initial bromination or oxidation of adamantane at the 1-position to yield 1-adamantane carboxylic acid derivatives.
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutanol derivatives under acidic conditions to generate the (2S,4R)-4-hydroxypyrrolidine-2-carboxylate scaffold .
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Coupling Reaction: Amide bond formation between the adamantane carbonyl chloride and the pyrrolidine amine group using carbodiimide coupling agents.
Industrial-scale production would require optimization of:
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Catalytic Systems: Enantioselective catalysts to maintain the (2S,4R) configuration .
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Purification Techniques: High-performance liquid chromatography (HPLC) to achieve >98% purity.
Table 2: Supplier Specifications
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| AstaTech | 100 mg | $514 | ≥95% |
| Biosynth | 1 g | $1,390 | ≥98% |
Handling fees may apply due to potential hygroscopicity and light sensitivity.
Physicochemical Properties
Stability Profile
While explicit stability data are unavailable, analog-based predictions suggest:
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Thermal Stability: Decomposition above 200°C due to adamantane’s high melting point (269–270°C).
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Photostability: Susceptibility to UV-induced degradation at the ester group, necessitating amber glass storage.
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Hydrolytic Sensitivity: Ester hydrolysis under strongly acidic or basic conditions, requiring pH-controlled environments .
Solubility and Partitioning
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Aqueous Solubility: Estimated 0.12 mg/mL (LogP = 2.1), limiting bioavailability without formulation aids.
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Organic Solubility: Freely soluble in DMSO (>50 mg/mL) and dichloromethane.
Future Research Priorities
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ADME Profiling: Pharmacokinetic studies to assess oral bioavailability and metabolic pathways.
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Target Deconvolution: High-throughput screening against protein libraries to identify binding partners.
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Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
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